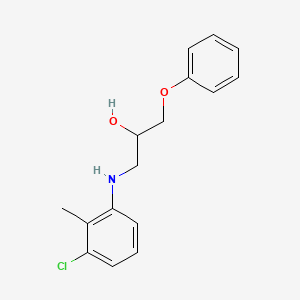
1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol is an organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with epichlorohydrin, followed by the introduction of a phenoxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The final product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methylaniline: Shares a similar aromatic structure but lacks the phenoxypropan-2-ol moiety.
Phenoxypropanolamines: Compounds with similar aliphatic structures but different aromatic substitutions.
Uniqueness
1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol is unique due to its combination of aromatic and aliphatic structures, which allows it to participate in a wide range of chemical reactions. Its specific functional groups also provide distinct biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
918649-18-0 |
|---|---|
Molekularformel |
C16H18ClNO2 |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
1-(3-chloro-2-methylanilino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H18ClNO2/c1-12-15(17)8-5-9-16(12)18-10-13(19)11-20-14-6-3-2-4-7-14/h2-9,13,18-19H,10-11H2,1H3 |
InChI-Schlüssel |
IJTJLEXTIMNUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NCC(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)
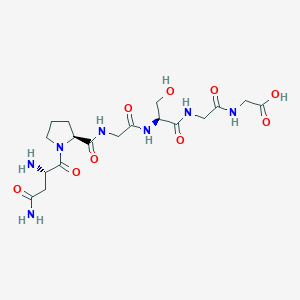
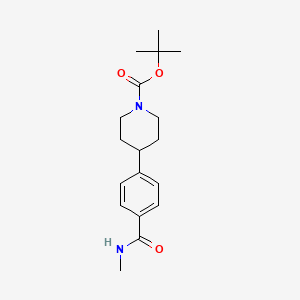

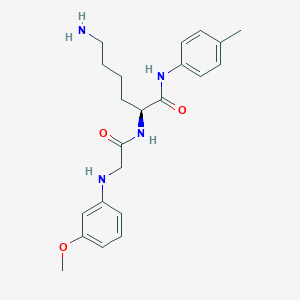
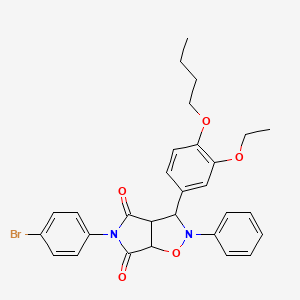
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)
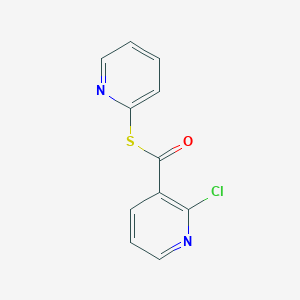
![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
![2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine](/img/structure/B12629805.png)
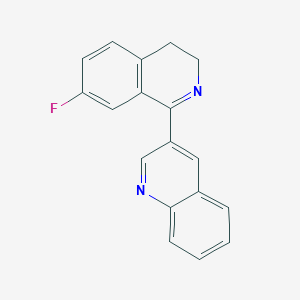
![9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol](/img/structure/B12629809.png)
![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)
